molecular formula C13H22O B14223409 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol CAS No. 786726-73-6

6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol

Cat. No.: B14223409
CAS No.: 786726-73-6
M. Wt: 194.31 g/mol
InChI Key: CTPYAIVBOAVBBJ-UHFFFAOYSA-N
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Description

6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its rigid and strained ring system. The presence of the hexanol group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the hexanol group. The reaction conditions often require controlled temperatures and the use of solvents like toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.

    Substitution: The hexanol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as a solvent.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2), pyridine as a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of chlorinated derivatives.

Scientific Research Applications

6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol finds applications in various fields:

Mechanism of Action

The mechanism of action of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The hexanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 6-(Bicyclo[22

Properties

CAS No.

786726-73-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)hexan-1-ol

InChI

InChI=1S/C13H22O/c14-8-4-2-1-3-5-12-9-11-6-7-13(12)10-11/h6-7,11-14H,1-5,8-10H2

InChI Key

CTPYAIVBOAVBBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CCCCCCO

Origin of Product

United States

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